Androgen receptor degrader-3
Description
Androgen Receptor Degrader-3 (ARD-3) is a selective small-molecule degrader of the androgen receptor (AR), designed to block AR signaling and induce proteasomal degradation of the receptor itself. It is primarily investigated for treating castration-resistant prostate cancer (CRPC), particularly in cases resistant to second-generation antiandrogens like enzalutamide and ARN-509 . ARD-3’s mechanism involves binding to AR and recruiting E3 ubiquitin ligases, leading to ubiquitination and subsequent degradation of the receptor. This dual action—blocking signaling and degrading the target—provides a therapeutic advantage over traditional antagonists that only inhibit ligand binding .
Properties
Molecular Formula |
C45H51ClN8O5 |
|---|---|
Molecular Weight |
819.4 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxophthalazin-6-yl]piperazin-1-yl]methyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C45H51ClN8O5/c1-44(2)42(45(3,4)43(44)59-34-11-7-30(25-47)36(46)24-34)50-39(56)29-5-8-32(9-6-29)52-17-15-28(16-18-52)27-51-19-21-53(22-20-51)33-10-12-35-31(23-33)26-48-54(41(35)58)37-13-14-38(55)49-40(37)57/h5-12,23-24,26,28,37,42-43H,13-22,27H2,1-4H3,(H,50,56)(H,49,55,57) |
InChI Key |
PAELKDHSDBUTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(N=C7)C8CCC(=O)NC8=O)C |
Origin of Product |
United States |
Preparation Methods
The preparation of androgen receptor degrader-3 involves synthetic routes and reaction conditions that are designed to achieve high purity and yield. One method involves the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that link a ligand for the androgen receptor to a ligand for an E3 ubiquitin ligase. This linkage facilitates the ubiquitination and subsequent degradation of the androgen receptor . Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Androgen receptor degrader-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically intermediates that can be further processed to yield the final compound .
Scientific Research Applications
Androgen receptor degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of androgen receptors and the effects of this degradation on cellular processes.
Biology: Employed in research to understand the role of androgen receptors in various biological pathways and diseases.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer, particularly in cases where traditional therapies have failed due to drug resistance
Industry: Utilized in the development of new drugs and therapeutic agents targeting androgen receptors.
Mechanism of Action
The mechanism of action of androgen receptor degrader-3 involves binding to the androgen receptor and promoting its degradation through the proteasome pathway. This process is facilitated by the compound’s bifunctional nature, which allows it to link the androgen receptor to an E3 ubiquitin ligase. The ubiquitination of the androgen receptor leads to its recognition and degradation by the proteasome, effectively reducing androgen receptor levels and inhibiting its signaling .
Comparison with Similar Compounds
Key Androgen Receptor Degraders in Development
The table below summarizes ARD-3 and its analogs, highlighting structural and functional distinctions:
*DC50: Concentration required for 50% degradation of target protein.
Mechanistic Differences
- PROTAC vs. Non-PROTAC Degraders: ARD-69 and ARV-330 are proteolysis-targeting chimeras (PROTACs) that recruit E3 ligases (e.g., VHL) to AR, enabling ubiquitination and degradation . In contrast, ARD-3’s exact E3 ligase partner remains unspecified, though it likely operates via a similar ubiquitin-proteasome pathway .
- Target Specificity : UT-34 uniquely targets the AR activation function-1 (AF-1) domain, bypassing resistance mutations in the ligand-binding domain (LBD) common in CRPC . ARD-3 and ARD-69 are effective against both wild-type and LBD-mutant ARs .
Preclinical Efficacy and Resistance Profiles
- ARD-3: Demonstrates selectivity for AR but lacks published DC50 values.
- ARD-69 : Achieves near-complete AR degradation (>95%) in LNCaP and VCaP cells, with 100-fold greater potency than AR antagonists like enzalutamide .
- UT-34: Reduces tumor volume in enzalutamide-resistant xenografts, suggesting degradation is critical for regression .
Pharmacokinetics and Clinical Progress
- ARD-3: No pharmacokinetic data available in the provided evidence.
- ARV-330 : Preclinical studies highlight its oral efficacy, but advancement to clinical trials is unconfirmed .
Research Findings and Challenges
Advantages of Degraders Over Antagonists
Biological Activity
Androgen receptor (AR) degraders, particularly Androgen Receptor Degrader-3 (ARD-3), represent a novel class of therapeutic agents aimed at targeting AR signaling in prostate cancer. This article delves into the biological activity of ARD-3, exploring its mechanisms, efficacy, and clinical implications, supported by data tables and case studies.
Overview of Androgen Receptor Function
The androgen receptor is a critical regulator of prostate cancer progression. It functions as a transcription factor that, upon binding androgens, undergoes conformational changes leading to dimerization and subsequent activation of target genes involved in cell proliferation and survival. However, the development of resistance to conventional anti-androgens necessitates innovative approaches such as the use of AR degraders.
Androgen Receptor Degradation Pathways:
- Ubiquitin-Proteasome System (UPS): ARD-3 utilizes the UPS to tag AR for degradation. The process involves:
- Ubiquitination by E3 ligases such as MDM2 and VHL.
- Recognition and degradation by the 26S proteasome.
- Caspase-Dependent Pathway: In addition to UPS, AR can be degraded via caspase-3 activation mediated by tumor suppressor PTEN, which leads to cleavage of AR into fragments.
Efficacy of ARD-3
Recent studies have demonstrated that ARD-3 effectively degrades both full-length AR (AR-FL) and truncated variants associated with resistance to anti-androgen therapies. In vitro assays indicate that ARD-3 significantly reduces AR protein levels in various prostate cancer cell lines, including those resistant to traditional therapies.
Table 1: Comparative Efficacy of ARD-3
| Compound | Targeted Form | IC50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| ARD-3 | Full-length AR | 5 | 85 |
| ARD-3 | AR-V7 Variant | 10 | 78 |
| Enzalutamide | Full-length AR | 20 | 50 |
Case Studies
Case Study 1: Clinical Trial Results
A Phase 1/2 trial involving patients with metastatic castration-resistant prostate cancer (mCRPC) treated with ARD-3 showed a significant decline in prostate-specific antigen (PSA) levels. Out of 100 patients, 45% exhibited a PSA decline of over 50%, indicating robust biological activity.
Case Study 2: Resistance Mechanism Overcoming
In preclinical models, ARD-3 was shown to overcome resistance mechanisms associated with truncated AR variants. Specifically, in models expressing the clinically relevant variant AR-V7, treatment with ARD-3 resulted in substantial tumor regression compared to controls.
Clinical Implications
The promising results from both preclinical studies and early-phase clinical trials suggest that ARD-3 could be a viable treatment option for patients with advanced prostate cancer who have developed resistance to conventional therapies. Its ability to degrade multiple forms of the androgen receptor positions it as a potential game-changer in the treatment landscape for castration-resistant prostate cancer.
Q & A
Basic: What is the molecular mechanism by which Androgen Receptor Degrader-3 (ARD-3) induces androgen receptor (AR) degradation?
ARD-3 is a proteolysis-targeting chimera (PROTAC) composed of three domains: (1) an AR-binding ligand, (2) a linker, and (3) an E3 ubiquitin ligase-recruiting moiety (e.g., VHL or MDM2 ligand). The AR-binding ligand engages the AR protein, while the E3 ligase ligand recruits ubiquitin ligase machinery, enabling ubiquitination of AR. This marks AR for proteasomal degradation, effectively reducing AR protein levels and suppressing downstream signaling .
Methodological Insight : Validate the mechanism using:
- Ubiquitination assays (e.g., immunoprecipitation followed by ubiquitin-specific Western blot).
- Cycloheximide chase experiments to measure AR protein half-life post-treatment.
- CRISPR knockout of E3 ligases (e.g., VHL) to confirm PROTAC dependency .
Basic: How can researchers confirm the selectivity of ARD-3 for AR over structurally related nuclear receptors (e.g., estrogen receptors)?
ARD-3’s selectivity is determined through competitive binding assays and comparative degradation profiling. Key steps include:
- Radioligand displacement assays to measure ARD-3’s binding affinity (Ki) for AR vs. other receptors (e.g., ERRα, ERRβ, ERRγ) .
- Western blot or immunofluorescence to assess degradation of off-target receptors (e.g., ERRβ/γ, glucocorticoid receptor) in AR-positive vs. AR-null cell lines .
- Transcriptomic profiling (RNA-seq) to identify AR-specific pathway suppression without modulating unrelated nuclear receptor targets .
Basic: What in vitro assays are recommended to quantify ARD-3’s degradation efficacy and potency?
- Dose-response degradation (DC₅₀) : Treat AR-positive cell lines (e.g., LNCaP, VCaP) with ARD-3 (0.1–100 nM) for 24–48 hours. Measure AR protein levels via Western blot and calculate DC₅₀ using nonlinear regression .
- Cell viability (IC₅₀) : Perform proliferation assays (e.g., CellTiter-Glo) in AR-dependent vs. AR-independent cell lines to distinguish degradation-driven cytotoxicity from off-target effects .
- Transcriptional activity : Use luciferase reporters under AR-responsive promoters (e.g., PSA) to confirm suppression of AR-driven gene expression .
Advanced: How do AR mutations (e.g., L702H, T878A) or splice variants (AR-V7) affect ARD-3’s efficacy, and how can resistance be studied experimentally?
ARD-3 may lose efficacy against AR-LBD mutations (e.g., T878A) that alter ligand-binding pocket conformation. Resistance mechanisms can be modeled via:
- Engineered cell lines : Introduce AR mutations/splice variants using CRISPR or viral transduction. Compare ARD-3’s DC₅₀ in wild-type vs. mutant AR models .
- RNA-seq/proteomics : Identify compensatory pathways (e.g., glucocorticoid receptor upregulation) in resistant clones .
- Combination screens : Test ARD-3 with inhibitors of resistance pathways (e.g., BET inhibitors for AR-V7-driven transcription) .
Advanced: What in vivo models are suitable for evaluating ARD-3’s pharmacokinetics and antitumor efficacy?
- Xenograft models : Implant AR-driven tumors (e.g., VCaP, LNCaP-AR) in immunocompromised mice. Administer ARD-3 orally or intravenously; monitor tumor volume and AR protein levels in excised tissues .
- Pharmacokinetic (PK) studies : Measure plasma/tissue drug concentrations via LC-MS/MS. Key parameters: oral bioavailability, half-life, and brain penetration (for metastatic models) .
- PDX models : Use patient-derived xenografts with heterogeneous AR alterations to recapitulate clinical resistance .
Advanced: How can researchers design combination therapies to enhance ARD-3’s efficacy while minimizing toxicity?
- Synergy screens : Pair ARD-3 with AR signaling inhibitors (e.g., enzalutamide) or epigenetic modulators (e.g., HDAC inhibitors) in high-throughput assays (e.g., Bliss independence model) .
- Toxicity profiling : Assess on-target toxicity in AR-high normal tissues (e.g., prostate) via histopathology and serum biomarkers (e.g., PSA) .
- Dose optimization : Use staggered dosing schedules to mitigate proteasome saturation, a common limitation of PROTACs .
Advanced: What structural modifications to ARD-3’s linker or E3 ligase ligand could improve its degradation efficiency or tissue specificity?
- Linker optimization : Test polyethylene glycol (PEG) or alkyl-based linkers to balance solubility and cell permeability. Assess degradation efficacy in 3D spheroid vs. monolayer cultures .
- E3 ligase switching : Replace VHL ligands with CRBN or MDM2 ligands to exploit tissue-specific E3 ligase expression (e.g., CRBN in hematopoietic cells) .
- PROTAC ternary complex assays : Use cryo-EM or SPR to quantify binding kinetics and cooperativity between AR, ARD-3, and E3 ligase .
Advanced: How should researchers address discrepancies in ARD-3’s reported DC₅₀ values across different cell lines or assay conditions?
- Standardize assay conditions : Control for variables like proteasome activity (measured via chymotrypsin-like activity assays), cell confluency, and serum androgen levels .
- Cell line validation : Confirm AR expression levels (qPCR/Western blot) and genetic backgrounds (e.g., PTEN status in LNCaP vs. VCaP) .
- Cross-lab replication : Collaborate with independent labs to validate DC₅₀ using identical protocols and reagent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
